molecular formula C26H28N4OS B10854698 2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine

Cat. No.: B10854698
M. Wt: 444.6 g/mol
InChI Key: ROSPRUQNDJIWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a thiophene ring and a phenylmethoxyphenyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine include other pyrimidine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSPRUQNDJIWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.